(R)-Citadiol

Übersicht

Beschreibung

®-Citadiol is a chiral compound known for its significant applications in various scientific fields It is an enantiomer of Citadiol, possessing unique stereochemistry that contributes to its distinct chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Citadiol typically involves asymmetric synthesis techniques to ensure the production of the desired enantiomer. One common method is the use of chiral catalysts or chiral auxiliaries in the reaction process. For instance, asymmetric hydrogenation or asymmetric reduction of prochiral substrates can yield ®-Citadiol with high enantiomeric purity.

Industrial Production Methods: Industrial production of ®-Citadiol often employs large-scale asymmetric synthesis processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Citadiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert ®-Citadiol to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Citadiol may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Analytical Methods

(R)-Citadiol is primarily utilized in the analytical chemistry domain for the enantioseparation of citalopram and its related substances. Various techniques have been developed to achieve this, including:

- Thin-Layer Chromatography (TLC) : A validated densitometric TLC method has been established for the simultaneous analysis of citalopram enantiomers and related substances. This technique allows for effective separation and quantification, crucial for ensuring the quality of pharmaceutical products .

- Capillary Electrophoresis (CE) : CE methods using dual cyclodextrin systems have been shown to enhance enantioseparation selectivity. These systems improve the detection limits and resolution of this compound and its enantiomers, making it a valuable tool in bioanalytical applications .

- High-Performance Liquid Chromatography (HPLC) : HPLC remains a standard method for analyzing chiral compounds. Various chiral stationary phases have been employed to separate this compound from its counterparts effectively .

Pharmacological Implications

This compound is recognized as a synthetic intermediate in the production of escitalopram, a widely used antidepressant. The pharmacological properties of this compound are significant due to:

- Enantiomeric Influence : The (S)-enantiomer of citalopram exhibits higher pharmacological efficacy compared to (R)-citalopram. The presence of this compound can inhibit the antidepressant effect of (S)-citalopram through allosteric interactions with serotonin transporters, highlighting the importance of enantiomeric purity in therapeutic applications .

- Quality Control : The purity of this compound directly influences the quality and efficacy of escitalopram. Therefore, rigorous analytical methods are essential for monitoring its concentration during drug manufacturing processes .

Case Studies

Several studies illustrate the practical applications of this compound in pharmaceutical research:

- Study on Enantioselective Separation : Research demonstrated that using a dual cyclodextrin system significantly improved the resolution of citalopram enantiomers, including this compound. This method achieved a limit of detection (LOD) as low as 0.02%, emphasizing its potential for high-sensitivity applications .

- Impact on Drug Efficacy : A comparative study highlighted how formulations containing higher concentrations of (S)-citalopram showed improved therapeutic outcomes over those with significant amounts of (R)-citalopram. This finding underscores the necessity for precise control over the enantiomeric composition during drug formulation .

Data Tables

The following table summarizes key findings from various analytical methods used for studying this compound:

Wirkmechanismus

The mechanism of action of ®-Citadiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Vergleich Mit ähnlichen Verbindungen

(S)-Citadiol: The enantiomer of ®-Citadiol, with different stereochemistry and potentially different biological activity.

Citadiol: The racemic mixture containing both ® and (S) enantiomers.

Other Chiral Alcohols: Compounds like ®- and (S)-1-phenylethanol, which also exhibit chirality and are used in similar applications.

Uniqueness: ®-Citadiol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to selectively interact with chiral targets makes it valuable in asymmetric synthesis and medicinal chemistry.

Biologische Aktivität

(R)-Citadiol, a chiral compound, is a significant focus in pharmaceutical research due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound has shown various biological activities, primarily in relation to its enantiomeric forms. The compound is often studied in the context of its role in drug formulations and its effects on human health.

- Chirality and Pharmacodynamics : Chirality plays a crucial role in the pharmacodynamics of this compound. The compound's enantiomers exhibit different biological effects, which can influence their therapeutic efficacy and safety profiles. For instance, while one enantiomer may provide the desired therapeutic effect, the other might be less effective or even harmful.

- Mechanisms of Action : Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors and enzymes. This interaction can lead to modulation of physiological processes such as mood regulation and pain perception.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antidepressant Effects : A study demonstrated that this compound has antidepressant-like effects in animal models. The research indicated that it modulates serotonin levels, similar to established antidepressants like citalopram .

- Enantioselectivity in Biological Activity : Another study focused on the enantioselectivity of this compound compared to its counterpart (S)-Citadiol. Results showed that this compound exhibited significantly higher binding affinity to serotonin receptors, suggesting a more potent antidepressant effect .

Analytical Techniques

Various analytical techniques have been employed to study this compound:

- Capillary Electrophoresis (CE) : CE has been utilized for the enantioseparation of this compound from other compounds. This technique allows for rapid analysis and high-resolution separation of enantiomers, making it valuable for pharmacokinetic studies .

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been validated for quantifying this compound in biological samples, providing insights into its pharmacokinetics and metabolism .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

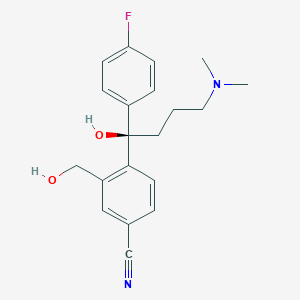

IUPAC Name |

4-[(1R)-4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24/h4-9,12,24-25H,3,10-11,14H2,1-2H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNULRNVWXYXBQY-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@@](C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197425 | |

| Record name | Citadiol, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481047-48-7 | |

| Record name | (+)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481047-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citadiol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481047487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citadiol, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITADIOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124W8V3MRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.